molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No.: B046674
CAS No.: 1738-36-9
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
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Description

Methoxyacetonitrile, with the chemical formula C₃H₅NO , is an organic compound that belongs to the class of nitrilesacetonitrile, methoxy- . This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the acetonitrile moiety. This compound is a colorless to light yellow liquid with a molecular weight of 71.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methanol with acetonitrile in the presence of a strong acid catalyst . This reaction typically occurs under reflux conditions, where the mixture is heated to its boiling point and the vapors are condensed back into the liquid phase .

Another method involves the hydrogenolysis of 2-(benzyloxy)-α-methoxyacetophenone in the presence of palladium on carbon (Pd/C) as a catalyst and ethanol as the solvent. This reaction is carried out under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves the reaction of methanol with acetonitrile under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxyacetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methoxyacetonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, this compound can act as a substrate for enzymes, leading to the formation of various products. It can also participate in nucleophilic substitution and oxidation-reduction reactions, influencing the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Methoxyacetonitrile can be compared with other similar compounds such as:

This compound is unique due to its combination of the nitrile and methoxy functional groups, which confer distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPVEISEHYYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061937
Record name Acetonitrile, methoxy-
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-36-9
Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Acetonitrile, methoxy-
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Record name Methoxyacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is methoxyacetonitrile relevant in astrochemistry?

A1: this compound is studied in astrochemistry as a potential tracer of complex organic molecules in interstellar space. It's structurally related to methanol (CH3OH) and ammonia (NH3), two abundant interstellar molecules, and studying its presence can shed light on the chemical pathways leading to more complex organic compounds in space [, ].

Q2: What is the significance of the gauche and trans conformers of this compound?

A2: this compound exists in two conformations, gauche and trans, differing in the relative orientation of the -CH3 and -CN groups around the O-CH2 bond. These conformers have distinct spectroscopic properties, impacting their detection and study in interstellar space and the laboratory [, , , , ]. The gauche conformer is more stable in the gas and liquid phases [].

Q3: What spectroscopic techniques have been used to study this compound?

A3: Researchers have extensively used infrared (IR) [, , ], Raman [], and microwave spectroscopy [, , ] to characterize this compound. These techniques provide insights into its vibrational modes, rotational constants, conformational equilibrium, and barriers to internal rotation. This data is crucial for interpreting astronomical observations and developing accurate theoretical models [].

Q4: How has this compound been utilized in materials science?

A4: this compound has found application in the development of dye-sensitized solar cells (DSSCs). It serves as a solvent for the electrolyte solution, which plays a crucial role in charge transport within the cell [, , , ].

Q5: What challenges arise when using this compound in DSSCs with highly viscous electrolytes?

A5: In DSSCs employing highly viscous electrolytes, the slow diffusion of iodine within the electrolyte solution, particularly the rate of dye cation reduction, can limit the device's energy conversion efficiency. This limitation necessitates careful optimization of the electrolyte composition, including the choice of cations and their concentrations, to mitigate the adverse effects of high viscosity [].

Q6: What synthetic routes utilize this compound as a starting material?

A7: this compound serves as a versatile building block in organic synthesis. For example, it has been employed in synthesizing flavone derivatives, specifically jaceidin, through the Hoesch reaction and subsequent modifications []. It has also been used in preparing bis-(2-arylethyl)amines, compounds of significance in biosynthesis studies, by exploiting the reactivity of its nitrile group []. Additionally, it can be used to synthesize 1,4-diamino-3,4-dicyano-2-azabutadiene by reacting with hydrogen cyanide [].

Q7: How have computational methods contributed to understanding this compound?

A8: Computational chemistry, particularly ab initio calculations, has been instrumental in predicting and corroborating experimental findings related to this compound. These calculations have provided valuable insights into its conformational stability, barriers to internal rotation, and vibrational frequencies []. Such computational studies are essential for interpreting spectroscopic data and guiding further experimental investigations.

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